2-[(2-Methyl-4-phenylbut-3-yn-2-yl)oxy]cyclohexan-1-ol
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Overview
Description
2-[(2-Methyl-4-phenylbut-3-yn-2-yl)oxy]cyclohexan-1-ol is a complex organic compound with a unique structure that combines a cyclohexanol moiety with a phenyl-substituted butynyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methyl-4-phenylbut-3-yn-2-yl)oxy]cyclohexan-1-ol typically involves the reaction of 2-methyl-4-phenylbut-3-yn-2-ol with cyclohexanol under specific conditions. The reaction is often catalyzed by a base or a Lewis acid to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methyl-4-phenylbut-3-yn-2-yl)oxy]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The triple bond in the butynyl group can be reduced to form alkenes or alkanes.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of 2-[(2-Methyl-4-phenylbut-3-en-2-yl)oxy]cyclohexan-1-ol.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
2-[(2-Methyl-4-phenylbut-3-yn-2-yl)oxy]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Methyl-4-phenylbut-3-yn-2-yl)oxy]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, while the phenyl and butynyl groups can participate in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-phenylbut-3-yn-2-ol: A precursor in the synthesis of the target compound.
2-Phenyl-3-butyn-2-ol: Shares a similar butynyl structure but lacks the cyclohexanol moiety.
2-Methylbut-3-yn-2-ol: A simpler compound used in similar synthetic applications.
Uniqueness
2-[(2-Methyl-4-phenylbut-3-yn-2-yl)oxy]cyclohexan-1-ol is unique due to its combination of a cyclohexanol ring with a phenyl-substituted butynyl ether. This structure imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .
Properties
CAS No. |
62380-02-3 |
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Molecular Formula |
C17H22O2 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
2-(2-methyl-4-phenylbut-3-yn-2-yl)oxycyclohexan-1-ol |
InChI |
InChI=1S/C17H22O2/c1-17(2,13-12-14-8-4-3-5-9-14)19-16-11-7-6-10-15(16)18/h3-5,8-9,15-16,18H,6-7,10-11H2,1-2H3 |
InChI Key |
ZBRKLERMJCEWQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=CC=CC=C1)OC2CCCCC2O |
Origin of Product |
United States |
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